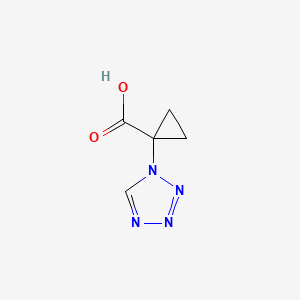

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol It is characterized by the presence of a tetrazole ring attached to a cyclopropane carboxylic acid moiety

Wirkmechanismus

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their electron-donating and electron-withdrawing properties . They are often used as bioisosteres of carboxylic acids , which suggests that they may target enzymes or receptors that typically interact with carboxylic acids.

Mode of Action

The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions , suggesting that the compound may interact with its targets through such mechanisms.

Biochemical Pathways

Tetrazoles have been shown to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids , which suggests that the compound may have good bioavailability due to its ability to penetrate cell membranes more easily .

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of tetrazoles has been shown to proceed readily in water with zinc salts as catalysts , suggesting that the compound may be stable in aqueous environments

Biochemische Analyse

Biochemical Properties

Tetrazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the tetrazole compound .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the stability, degradation, and long-term effects of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Vorbereitungsmethoden

The synthesis of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the cyclopropane carboxylic acid. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another approach uses the powerful diazotizing reagent FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions . Industrial production methods may involve microwave-assisted reactions to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

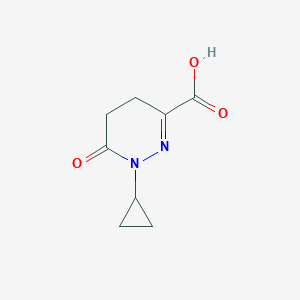

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other tetrazole-containing compounds, such as:

Benzenepropanoic acid, 4-(1H-1,2,3,4-tetrazol-1-yl)-: This compound also contains a tetrazole ring but differs in its overall structure and properties.

1,3,5-Trisubstituted 1,2,4-triazoles: These compounds share some structural similarities but have different chemical and biological properties. The uniqueness of this compound lies in its specific combination of a tetrazole ring with a cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological characteristics.

Eigenschaften

IUPAC Name |

1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c10-4(11)5(1-2-5)9-3-6-7-8-9/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWYPPMAEGLPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2954485.png)

![(E)-N'-[(2,4-dichlorophenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2954486.png)

![(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2954495.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2954501.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)

![8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2954508.png)